2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione
Overview
Description
2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-diones These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The reaction conditions often include the use of solvents such as isopropanol and water, with catalysts like silica-supported niobium complexes to achieve moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions under controlled conditions to ensure high purity and yield. The use of green chemistry principles, such as solventless reactions and environmentally friendly catalysts, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl groups to form alcohols or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the propyl chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research focuses on its potential therapeutic applications, such as developing new drugs and understanding their mechanisms of action.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and materials science for developing new polymers and dyes
Mechanism of Action
The mechanism of action of 2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or interact with receptors to produce therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: The parent compound without the methylsulfonyl group.
N-Substituted isoindoline-1,3-diones: Compounds with different substituents on the nitrogen atom.
Indole derivatives: Compounds with a similar indole nucleus but different functional groups
Uniqueness
This functional group can participate in various chemical reactions, making the compound more versatile compared to its analogs .
Properties
IUPAC Name |
2-(3-methylsulfonylpropyl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-18(16,17)8-4-7-13-11(14)9-5-2-3-6-10(9)12(13)15/h2-3,5-6H,4,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIJUHOYVCEFIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCN1C(=O)C2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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